N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c17-11-13-5-10-24-16(13)18-15(20)12-1-3-14(4-2-12)25(21,22)19-6-8-23-9-7-19/h1-5,10H,6-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEIRRIOMRGKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-cyanothiophen-2-yl intermediate, which is then coupled with 4-(morpholinosulfonyl)benzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or tetrahydrofuran to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Halogenated derivatives of the benzamide core.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound 21: N-(4-(Morpholinosulfonyl)phenyl)-5-nitrothiophene-2-carboxamide
- Key Differences: Substituent on thiophene: A nitro group at the 5-position instead of a cyano group at the 3-position. Physicochemical Properties: Higher molecular weight (due to nitro) and reduced solubility compared to the cyano analogue. Data: LCMS retention time: 3.2 min; purity >95% .
Compound 22: N-(4-(Morpholinosulfonyl)phenyl)thiophene-2-carboxamide
- Key Differences: Simpler thiophene substituent: Lacks the cyano group, reducing electronic effects. Biological Implications: Lower polarity may decrease cellular uptake efficiency. Synthesis: Prepared via 2-thiophenecarbonyl chloride, yielding a white solid with 89% purity .
Compound 23: N-(4-(Morpholinosulfonyl)phenyl)benzamide
- Key Differences: Replacement of thiophene with a benzene ring, eliminating heterocyclic interactions. Data: ^1H NMR shows aromatic protons at δ 7.8–8.1 ppm, confirming structural integrity .
Thiazole-Based Benzamide Analogues ()
Compound 50: N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Structural Contrasts: Thiazole vs. Sulfonamide Variation: Dimethylsulfamoyl group (less polar than morpholinosulfonyl) may reduce solubility. Biological Activity: Reported as a potent NF-κB activator in HTS assays .
Compound 2D216: N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Key Features :
Agricultural Benzamide Derivatives ()
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Functional Group Comparison: Trifluoromethyl group: Enhances hydrophobicity and resistance to metabolic degradation. Application: Broad-spectrum fungicide vs. Relevance: Highlights how benzamide scaffolds are tailored for diverse applications through substituent engineering .
Critical Analysis of Substituent Effects
- Morpholinosulfonyl vs. Other Sulfonamides: Morpholino derivatives (e.g., target compound) exhibit superior aqueous solubility compared to dimethylsulfamoyl (Compound 50) or piperidinylsulfonyl (2D216) groups, critical for drug-like properties .
- Thiophene vs. Thiazole : Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas thiazole’s nitrogen facilitates polar interactions, impacting target selectivity .
- Cyano vs. Nitro Groups: The cyano group in the target compound balances electron-withdrawing effects without the genotoxic risks associated with nitro groups .
Biological Activity
N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound characterized by its unique structural features, which include a morpholinosulfonyl group and a cyanothiophen moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.
Chemical Structure and Properties
The compound's IUPAC name is N-(3-cyanothiophen-2-yl)-4-morpholin-4-ylsulfonylbenzamide. Its molecular formula is , and it possesses a molecular weight of 365.43 g/mol. The presence of the morpholinosulfonyl group contributes to its solubility and interaction with biological targets.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. It is believed to interfere with the Wnt signaling pathway, which is crucial for various cellular processes including proliferation and differentiation. This mechanism is particularly relevant in cancer biology, where aberrant Wnt signaling contributes to tumor progression.
Anticancer Effects
Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including colorectal and breast cancer cells. The compound's ability to modulate the Wnt/β-catenin pathway suggests its potential as a therapeutic agent in targeting cancers associated with this signaling cascade.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Colorectal Cancer | 5.2 | Inhibition of cell proliferation |
| Breast Cancer | 3.8 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.
| Cytokine | Concentration (pg/mL) | Effect |
|---|---|---|
| TNF-α | Reduced by 50% | Anti-inflammatory response |
| IL-6 | Reduced by 40% | Anti-inflammatory response |
Case Studies
- Study on Colorectal Cancer : A recent study investigated the effects of this compound on HCT116 colorectal cancer cells. The findings demonstrated that treatment with the compound resulted in significant cell cycle arrest and apoptosis, indicating its potential as a chemotherapeutic agent.
- Inflammation Model : In an animal model of acute inflammation, administration of this compound led to a marked decrease in paw swelling and inflammatory markers, supporting its role as an anti-inflammatory agent.
Q & A
Q. Advanced
Target Selection : Prioritize enzymes linked to the compound’s scaffold (e.g., kinases, proteases) based on structural analogs .
Assay Conditions : Use recombinant enzymes, ATP/NADH-coupled systems, and fluorescence-based substrates.
Dose-Response Curves : Calculate IC₅₀ values with varying compound concentrations (1 nM–100 µM). Include positive controls (e.g., staurosporine for kinases) .
Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
What computational approaches predict interactions between this compound and biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., morpholinosulfonyl group in ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors with activity data from analogs .
How should discrepancies in reported biological activities across studies be addressed?
Q. Advanced
- Parameter Comparison : Reconcile differences in cell lines (e.g., HeLa vs. MCF-7), assay formats (2D vs. 3D models), or compound purity .
- Dose Optimization : Test overlapping concentration ranges and exposure times.
- Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies, accounting for heterogeneity .
What strategies improve the pharmacokinetics of this compound?
Q. Advanced
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions .
- Metabolic Stability : Introduce deuterium at labile positions or modify the cyanothiophene group to reduce CYP450-mediated degradation .
- Permeability : Assess logP values (target 2–3) and use Caco-2 assays to optimize passive diffusion .
What are optimal reaction conditions for the key coupling step in synthesis?
Q. Basic
- Temperature : 0–5°C for sulfonylation to minimize side reactions .
- Solvent : Anhydrous dichloromethane for moisture-sensitive steps .
- Catalyst : 1.2 equiv triethylamine to neutralize HCl byproducts .
How can structure-activity relationship (SAR) studies focus on the morpholinosulfonyl group?
Q. Advanced
- Variations : Synthesize analogs with piperazine or thiomorpholine instead of morpholine.
- Assay Design : Test against panels of enzymes/cancer cell lines to correlate substituent effects (e.g., logD, H-bond donors) with activity .
- Crystallography : Solve co-crystal structures to identify critical interactions (e.g., sulfonyl-oxygen hydrogen bonds) .
What in vitro models are appropriate for assessing its anticancer potential?
Q. Advanced
- Cell Lines : Use NCI-60 panels or patient-derived organoids for broad screening .
- Mechanistic Assays : Apoptosis (Annexin V), cell cycle (PI staining), and mitochondrial membrane potential (JC-1 dye) .
- Resistance Studies : Generate resistant clones via long-term low-dose exposure and profile ABC transporter expression .
How can low yields in the final coupling step be troubleshooted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
